O-[2-(3-fluorophenyl)ethyl]hydroxylamine
Overview
Description
O-[2-(3-fluorophenyl)ethyl]hydroxylamine: is an organic compound with the molecular formula C8H10FNO It is characterized by the presence of a hydroxylamine group attached to a 2-(3-fluorophenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(3-fluorophenyl)ethyl]hydroxylamine typically involves the reaction of 3-fluorophenylethylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-[2-(3-fluorophenyl)ethyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-[2-(3-fluorophenyl)ethyl]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and as a reagent in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of O-[2-(3-fluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Hydroxylamine: A simpler analog with a hydroxylamine group attached to a hydrogen atom.
N, O-Dimethylhydroxylamine: A derivative with methyl groups attached to the nitrogen and oxygen atoms.
N, N-Diethylhydroxylamine: A derivative with ethyl groups attached to the nitrogen atom.
Uniqueness: O-[2-(3-fluorophenyl)ethyl]hydroxylamine is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated aromatic ring can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its simpler analogs.
Properties
IUPAC Name |
O-[2-(3-fluorophenyl)ethyl]hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYJTYKYFCFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459721 | |
Record name | O-[2-(3-Fluorophenyl)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863991-18-8 | |
Record name | O-[2-(3-Fluorophenyl)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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